molecular formula C16H14ClF3N2O4S B2743896 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate CAS No. 338396-26-2

4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate

Cat. No.: B2743896
CAS No.: 338396-26-2
M. Wt: 422.8
InChI Key: HROVDEAEHUDYIL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It includes a trifluoromethyl group, an aniline group, a carbonyl group, a phenyl group, and a dimethylsulfamate group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could potentially influence the reactivity of the molecule . The aniline group is a strong electron-donating group, which could also influence the reactivity of the molecule . The carbonyl group and the dimethylsulfamate group could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The chemical reactions of this compound could potentially be quite diverse due to the presence of several functional groups. The trifluoromethyl group could potentially undergo reactions such as nucleophilic aromatic substitution or elimination . The aniline group could potentially undergo reactions such as electrophilic aromatic substitution or oxidation . The carbonyl group could potentially undergo reactions such as nucleophilic addition or reduction . The dimethylsulfamate group could potentially undergo reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. The trifluoromethyl group is highly electronegative, which could influence the polarity of the molecule . The aniline group is basic, which could influence the acidity of the molecule . The carbonyl group and the dimethylsulfamate group could potentially form hydrogen bonds, which could influence the solubility of the molecule .

Scientific Research Applications

Photoinduced Intramolecular Charge Transfer

The study by Yang et al. (2004) explores the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives in polar solvents, revealing that substituents on the N-aryl group significantly influence the formation of a twisted intramolecular charge transfer (TICT) state. This research provides insights into how modifications to aniline derivatives can affect their electronic and photophysical properties, potentially guiding the design of novel materials for optical or electronic applications (Yang et al., 2004).

Electroluminescent Materials

Doi et al. (2003) designed and synthesized a novel class of color-tunable emitting amorphous molecular materials with bipolar character, demonstrating their utility as emitting materials for organic electroluminescent (EL) devices. This research highlights the potential application of aniline derivatives in developing advanced materials for lighting and display technologies (Doi et al., 2003).

Water Pollution Sensor Development

Keivani et al. (2017) reported on the development of a voltammetric sensor for analyzing thiosulfate, 4-chlorophenol, and nitrite, important water pollutants, using a novel catechol derivative combined with NiO nanoparticles. This study indicates the potential for aniline derivatives to be used in environmental monitoring and pollution control (Keivani et al., 2017).

Antibacterial Activity

Ghattas et al. (2016) synthesized new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives and evaluated their antibacterial activity. Their work suggests that specific aniline derivatives could serve as templates for developing new antibacterial agents (Ghattas et al., 2016).

Properties

IUPAC Name

[4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O4S/c1-22(2)27(24,25)26-12-6-3-10(4-7-12)15(23)21-14-9-11(16(18,19)20)5-8-13(14)17/h3-9H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROVDEAEHUDYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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